methyl N-(azetidin-3-yl)carbamate hydrochloride

CAS No.: 1803610-94-7

Cat. No.: VC2868322

Molecular Formula: C5H11ClN2O2

Molecular Weight: 166.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803610-94-7 |

|---|---|

| Molecular Formula | C5H11ClN2O2 |

| Molecular Weight | 166.6 g/mol |

| IUPAC Name | methyl N-(azetidin-3-yl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H |

| Standard InChI Key | VCQNSWJWLHZDNO-UHFFFAOYSA-N |

| SMILES | COC(=O)NC1CNC1.Cl |

| Canonical SMILES | COC(=O)NC1CNC1.Cl |

Introduction

Chemical Identity and Structure

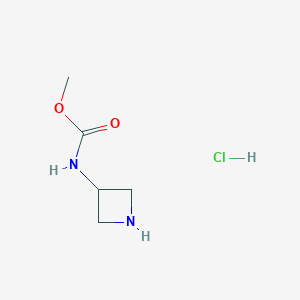

Methyl N-(azetidin-3-yl)carbamate hydrochloride is characterized by a four-membered azetidine ring with a carbamate functional group attached at the 3-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Basic Information

| Parameter | Value |

|---|---|

| CAS Number | 1803610-94-7 |

| Molecular Formula | C5H11ClN2O2 |

| Molecular Weight | 166.6 g/mol |

| IUPAC Name | methyl N-(azetidin-3-yl)carbamate hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H |

| Standard InChIKey | VCQNSWJWLHZDNO-UHFFFAOYSA-N |

| SMILES | COC(=O)NC1CNC1.Cl |

The structure features a methyl carbamate group (COC(=O)N-) attached to the 3-position of an azetidine ring, with the nitrogen on the carbamate forming a bond with the azetidine carbon . The compound exists as a hydrochloride salt, which contributes to its physical properties and handling characteristics.

Physical and Chemical Properties

Methyl N-(azetidin-3-yl)carbamate hydrochloride typically appears as a white to off-white crystalline powder. Its physical and chemical properties are crucial for understanding its behavior in various applications and storage conditions.

Physical Properties

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The predicted collision cross-section data for various adducts provides valuable information for mass spectrometric analysis .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 131.08151 | 129.1 |

| [M+Na]+ | 153.06345 | 133.1 |

| [M+NH4]+ | 148.10805 | 131.9 |

| [M+K]+ | 169.03739 | 131.2 |

| [M-H]- | 129.06695 | 125.8 |

| [M+Na-2H]- | 151.04890 | 130.1 |

Applications in Research and Development

Methyl N-(azetidin-3-yl)carbamate hydrochloride has several potential applications in chemical research and pharmaceutical development due to its unique structural features.

Medicinal Chemistry Applications

The compound's carbamate functional group and azetidine ring make it valuable in medicinal chemistry research. Carbamates are known for their bioactivity in various pharmaceutical applications, and azetidine rings are increasingly recognized for their importance in drug discovery.

Synthetic Intermediates

As a building block, methyl N-(azetidin-3-yl)carbamate hydrochloride can serve as a valuable intermediate in the synthesis of more complex molecular structures. The compound provides a scaffold with functional groups that can undergo further transformations, making it useful in divergent synthetic strategies.

Structure-Activity Relationship Studies

The compound's well-defined structure makes it suitable for structure-activity relationship (SAR) studies. Researchers can modify specific portions of the molecule to investigate how structural changes affect biological activity, which is crucial in rational drug design.

Comparison with Structurally Related Compounds

Several structurally related compounds share similarities with methyl N-(azetidin-3-yl)carbamate hydrochloride, offering insights into structural variations and their potential impact on properties and applications.

Comparative Analysis

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| methyl N-(azetidin-3-yl)carbamate hydrochloride | 1803610-94-7 | C5H11ClN2O2 | Reference compound |

| tert-butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 | C8H16N2O2.HCl | Contains tert-butyl instead of methyl group |

| tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride | 577777-20-9 | C9H18N2O2.HCl | Additional N-methyl substitution |

| benzyl N-(azetidin-3-yl)carbamate hydrochloride | 1203099-07-3 | C11H15ClN2O2 | Contains benzyl instead of methyl group |

These structural analogs differ primarily in the alkyl or aryl group attached to the carbamate oxygen. These variations can significantly affect properties such as lipophilicity, metabolic stability, and biological activity .

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize methyl N-(azetidin-3-yl)carbamate hydrochloride and assess its purity.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used to analyze carbamate compounds, potentially employing reverse-phase columns with UV detection. Gas chromatography may also be suitable with appropriate derivatization .

Spectroscopic Methods

-

NMR spectroscopy: Both ¹H and ¹³C NMR can provide structural confirmation

-

Infrared spectroscopy: Can identify characteristic carbamate functional groups

-

Mass spectrometry: Useful for molecular weight confirmation and structural elucidation, with predicted collision cross-section data available for various adducts

Current Research and Future Directions

Current research involving methyl N-(azetidin-3-yl)carbamate hydrochloride is primarily focused on its applications as a building block in synthetic chemistry and potential medicinal chemistry applications.

Patent Literature

The compound has been mentioned in patent literature related to pharmaceutical applications, suggesting ongoing interest in its potential utility in drug discovery and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume